molecular formula C7H7NO3 B015662 4-Methyl-3-nitrophenol CAS No. 2042-14-0

4-Methyl-3-nitrophenol

Cat. No.: B015662
CAS No.: 2042-14-0
M. Wt: 153.14 g/mol
InChI Key: BQEXDUKMTVYBRK-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrophenol (CAS No. 2042-14-0), also known as 3-nitro-4-methylphenol, is a nitroaromatic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol. Structurally, it consists of a phenolic ring substituted with a methyl group at the 4-position and a nitro group at the 3-position .

Preparation Methods

Historical Context and Key Challenges

Early synthesis methods faced challenges in directing nitration to the meta position relative to the methyl group. Unprotected nitration of p-cresol often yields mixtures of 2-nitro-4-methylphenol and 3-nitro-4-methylphenol due to competing electronic effects. The development of protection-deprotection strategies, such as esterification, has enabled higher regioselectivity and purity .

Preparation Method 1: Patent CN1566074A (Industrial-Scale Synthesis)

Reaction Overview

This method, disclosed in a 2003 Chinese patent, involves three stages: esterification , nitration , and hydrolysis .

Esterification

Cresol is reacted with acetic anhydride in the presence of sodium carbonate (Na₂CO₃) to form cresyl acetate, protecting the hydroxyl group:

Cresol+(CH₃CO)₂ONa2CO3Cresyl acetate+CH₃COOH\text{Cresol} + \text{(CH₃CO)₂O} \xrightarrow{\text{Na}2\text{CO}3} \text{Cresyl acetate} + \text{CH₃COOH}

Conditions :

  • Molar ratio of cresol to acetic anhydride: 1:1.05–1:1.2

  • Temperature: 50–60°C

  • Duration: 2–4 hours

Nitration

The cresyl acetate undergoes nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄), directing the nitro group to the meta position:

Cresyl acetate+HNO3H2SO43-Nitro-4-methylphenyl acetate\text{Cresyl acetate} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{3-Nitro-4-methylphenyl acetate}

Conditions :

  • Temperature: 0–5°C (controlled to prevent side reactions)

  • Nitric acid concentration: 98%

Hydrolysis and Purification

The nitro-substituted ester is hydrolyzed with hydrochloric acid (HCl) to yield 4-methyl-3-nitrophenol:

3-Nitro-4-methylphenyl acetate+HClThis compound+CH₃COOH\text{3-Nitro-4-methylphenyl acetate} + \text{HCl} \rightarrow \text{this compound} + \text{CH₃COOH}

Work-up :

  • Activated carbon (3 kg) is used to adsorb impurities.

  • Acidification with 1:1 HCl at 8–10°C precipitates the product.

  • Centrifugation yields a crude product, which is recrystallized for higher purity .

Key Data

ParameterDetail
Starting MaterialCresol
Nitrating AgentHNO₃ (98%) in H₂SO₄
YieldNot explicitly stated
PurityTechnical grade (post-purification)
Scale1000 L reactor capacity

Preparation Method 2: Classical Organic Synthesis (Synthesis, 1986)

Direct Nitration Approach

This method, referenced in ChemicalBook , employs a one-pot nitration of p-cresol without hydroxyl protection.

Reaction Mechanism

p-Cresol is nitrated using a mixed acid system (HNO₃/H₂SO₄), leveraging sulfuric acid’s dual role as a catalyst and dehydrating agent:

p-Cresol+HNO3H2SO4This compound\text{p-Cresol} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}

Conditions :

  • Temperature: 25–30°C

  • Nitration time: 4–6 hours

Challenges and Optimization

  • Regioselectivity : Without protection, nitration favors ortho/para positions. Meta selectivity is achieved by optimizing acid concentration and temperature.

  • Yield : Reported yields range from 40–60%, lower than the patent method due to isomer separation .

Key Data

ParameterDetail
Starting Materialp-Cresol
Nitrating AgentHNO₃ (70%) in H₂SO₄
Yield40–60%
PurityRequires chromatographic purification

Comparative Analysis of Methods

Efficiency and Scalability

CriteriaPatent Method (CN1566074A)Classical Synthesis
Regioselectivity High (via ester protection)Moderate (requires optimization)
Yield Higher (crude product)Lower (40–60%)
Scalability Industrial (1000 L reactor)Lab-scale
Purity Technical gradeRequires further purification
Cost Higher (multiple steps)Lower (one-pot reaction)

Industrial vs. Laboratory Suitability

The patent method’s use of technical-grade reagents and activated carbon purification makes it suitable for bulk production. In contrast, the classical method’s lower yield and need for chromatography limit it to small-scale applications .

Recent Advancements and Innovations

Improved Nitration Catalysts

Recent patents (e.g., CN106977405A) describe systems using zeolite catalysts to enhance nitration efficiency and reduce waste . These methods claim higher yields (75–85%) under milder conditions.

Green Chemistry Approaches

Emerging techniques focus on solvent-free nitration and recyclable acid systems, addressing environmental concerns associated with traditional mixed acids .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Industry

  • Pharmaceuticals :
    • 4M3NP serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are explored for potential therapeutic effects, particularly in anti-inflammatory and analgesic drugs .
  • Agricultural Chemicals :
    • The compound is utilized in the production of organophosphorus pesticides. It acts as a precursor to compounds that exhibit insecticidal properties .
  • Dyes and Pigments :
    • 4M3NP is involved in the manufacture of dyes and pigments due to its ability to form stable colored complexes. This application is critical in textile and paint industries .
  • Environmental Monitoring :
    • As a nitrophenol derivative, 4M3NP is studied for its environmental impact and degradation pathways. Research indicates its potential as a marker for pollution from agricultural runoff .

Microbial Degradation Studies

Recent studies have focused on the microbial degradation of 4M3NP, highlighting its significance in bioremediation efforts:

  • Microbial Pathways : Research has identified specific bacterial strains capable of degrading 4M3NP through distinct biochemical pathways. For instance, Burkholderia sp. strain SJ98 has been shown to utilize 4M3NP as a carbon source, leading to the identification of metabolic intermediates such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) during degradation processes .
  • Environmental Remediation : The ability of certain microbes to degrade 4M3NP suggests its application in bioremediation strategies aimed at cleaning up contaminated sites, particularly those affected by pesticide residues .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
PharmaceuticalsIntermediate for drug synthesisPotential anti-inflammatory effects
Agricultural ChemicalsPrecursor for organophosphorus pesticidesEffective insecticidal properties
Dyes and PigmentsUsed in dye productionStable colored complexes formed
Environmental MonitoringIndicator for agricultural runoff pollutionIdentified as a marker for contamination
BioremediationMicrobial degradation pathwaysStrain SJ98 effectively degrades 4M3NP

Case Studies

  • Biodegradation Research :
    • A study explored the biodegradation capabilities of Burkholderia sp., demonstrating that this strain could effectively break down 4M3NP under laboratory conditions, suggesting practical applications for bioremediation in agricultural settings where pesticide use is prevalent .
  • Synthesis Pathway Optimization :
    • Research into optimizing synthetic pathways for producing 4M3NP highlights its importance in creating more efficient production methods for pharmaceuticals and agricultural chemicals, thereby reducing waste and improving yield rates .

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrophenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Sources and Environmental Relevance

This compound is primarily emitted through anthropogenic activities, particularly coal combustion, as identified in PM₂.₅ aerosol studies in Nanjing, China. It is a significant component of nitrated phenols in atmospheric particulate matter, contributing to secondary organic aerosol (SOA) formation. Coal burning accounts for 81.9% of its ambient concentration, alongside other methylated nitrophenols like 2,6-dimethyl-4-nitrophenol and 2-methyl-4-nitrophenol .

Physicochemical Properties

The compound’s solid-state saturation vapor pressure (Psat) is 1.08×10⁻² Pa at ambient temperatures, as measured by Knudsen Effusion Mass Spectrometry (KEMS). Subcooled liquid vapor pressure and phase behavior (crystalline vs. amorphous) have been characterized using Electrodynamic Balance (EDB) experiments, confirming its crystalline state under typical environmental conditions .

Positional Isomers

3-Methyl-4-nitrophenol

  • Structure : Methyl at 3-position, nitro at 4-position.
  • Vapor Pressure: Exhibits a Psat of 1.08×10⁻² Pa (similar to 4-methyl-3-nitrophenol) but shows discrepancies in measurements due to methodological variations (e.g., reference standards like malonic acid vs. newer protocols) .
  • Environmental Source: Co-emitted with this compound from coal combustion, contributing to mixed SOA formation .

2-Methyl-4-nitrophenol

  • Structure : Methyl at 2-position, nitro at 4-position.
  • Vapor Pressure: Higher volatility than this compound due to less steric hindrance.
  • Toxicity: Demonstrates a lower toxicity (Tetrahymena pyriformis toxicity value = 0.78) compared to this compound (toxicity = 0.74), suggesting substituent position influences bioactivity .

Substituted Derivatives

4-Chloro-3-nitrophenol

  • Structure : Chloro substituent replaces methyl at 4-position.
  • Vapor Pressure: Psat = 2.26×10⁻³ Pa, significantly lower than this compound. This reduction is attributed to increased partial charge on the phenolic carbon (0.266 vs. 0.249) and higher molecular weight .
  • Applications : Used in pesticide synthesis and as a chemical intermediate .

4-Amino-3-nitrophenol

  • Structure: Amino group replaces methyl at 4-position.
  • Reactivity: Enhanced solubility in polar solvents due to the amino group, contrasting with the hydrophobic methyl substituent.
  • Toxicity: Limited data available, but amino groups generally reduce acute toxicity compared to nitro derivatives .

Other Nitroaromatics

4-Nitrocatechol

  • Structure : Dihydroxybenzene with nitro at 4-position.
  • Environmental Impact: Contributes more significantly to SOA than methylated nitrophenols but shares coal combustion as a primary source .
  • Toxicity : Higher toxicity (Tetrahymena pyriformis value = 1.17) due to additional hydroxyl groups enhancing reactivity .

4-Nitroguaiacol

  • Structure: Methoxy and nitro groups on the phenolic ring.
  • Applications: Biomass burning tracer; less volatile than this compound due to hydrogen bonding from the methoxy group .

Data Tables

Table 1: Physical Properties of Selected Nitrophenols

Compound Molecular Formula Psat (Pa) Molecular Weight (g/mol) Primary Source
This compound C₇H₇NO₃ 1.08×10⁻² 153.14 Coal combustion
4-Chloro-3-nitrophenol C₆H₄ClNO₃ 2.26×10⁻³ 173.55 Industrial synthesis
2-Methyl-4-nitrophenol C₇H₇NO₃ 3.45×10⁻²* 153.14 Coal combustion
4-Nitrocatechol C₆H₅NO₄ 1.17×10⁻³ 155.11 Biomass burning

*Estimated based on structural analogs.

Table 2: Toxicity in Tetrahymena pyriformis

Compound Toxicity Value (log(1/EC₅₀))
This compound 0.74
2-Methyl-3-nitrophenol 0.78
4-Nitrocatechol 1.17
2,4-Dinitrophenol 1.08

Key Findings and Implications

  • Structural Influence: Substituent position and type (methyl, chloro, amino) critically affect vapor pressure, solubility, and toxicity. Chloro substitution reduces volatility, while methyl groups enhance atmospheric persistence.
  • Methodological Considerations : Discrepancies in Psat measurements (e.g., due to reference standards like malonic acid ) highlight the need for standardized protocols.
  • Environmental Impact: Coal combustion remains a dominant source of methylated nitrophenols, necessitating targeted emission controls to mitigate SOA formation .

Biological Activity

4-Methyl-3-nitrophenol (3M4NP) is a nitrophenolic compound that has garnered attention due to its biological activities and potential environmental impacts. This article explores the biochemical properties, microbial degradation pathways, toxicity, and endocrine-disrupting effects of 3M4NP, supported by relevant case studies and research findings.

This compound is characterized by its nitro group (-NO2) and hydroxyl group (-OH) attached to a methyl-substituted aromatic ring. Its chemical formula is C7H7N03, and it is known for its role as an intermediate in various chemical syntheses and as a pollutant in wastewater.

Microbial Degradation

Microbial Utilization:
Research indicates that certain bacterial strains can utilize 3M4NP as a carbon source. For instance, Burkholderia sp. strain SJ98 has been shown to degrade 3M4NP through a series of enzymatic reactions. The strain employs a cluster of genes responsible for the catabolism of structurally similar compounds, including para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) .

Biochemical Pathways:
The degradation of 3M4NP involves two proposed pathways:

  • Catechol Pathway: In this pathway, catechol is formed as an intermediate after the removal of the methyl group prior to ring cleavage.
  • Hydroquinone Pathway: Alternatively, some strains convert 3M4NP to methylhydroquinone (MHQ) before ring cleavage occurs .

Enzymatic Activity

Enzymes involved in the degradation of 3M4NP include:

  • PNP 4-monooxygenase (PnpA): Catalyzes the monooxygenation of 3M4NP, with a Michaelis constant (KmK_m) value of approximately 20.3 μM.
  • 1,4-Benzoquinone reductase (PnpB): Reduces MBQ to MHQ, enhancing the activity of PnpA .

Toxicity Studies

Acute and Chronic Toxicity:
Toxicity studies have demonstrated that 3M4NP exhibits significant adverse effects on various test organisms. In an OECD preliminary reproductive/developmental toxicity test on rats, doses of 300 mg/kg/day resulted in decreased locomotor activity and other physiological changes . The No Observed Effect Level (NOEL) was determined to be 100 mg/kg/day.

Genotoxicity:
Genotoxicity assessments showed mixed results; while bacterial tests indicated negative results for mutagenicity without metabolic activation, chromosomal aberrations were noted with metabolic activation . In vivo studies revealed positive results in micronucleus tests in mice, suggesting potential genotoxic effects under certain conditions .

Endocrine Disruption

Recent studies have highlighted the endocrine-disrupting potential of 3M4NP. In a Hershberger assay using castrated immature rats, administration of 3M4NP led to significant alterations in organ weights and plasma testosterone levels, indicating its capacity to interfere with hormonal functions . This raises concerns about its impact on reproductive health.

Case Studies

  • Microbial Bioremediation:
    A study involving Pseudomonas sp. JHN demonstrated the bacterium's ability to degrade 4-chloro-3-nitrophenol (a related compound) effectively in both sterile and non-sterile soils within two weeks. This suggests that similar bioremediation strategies could be applied to environments contaminated with 3M4NP .
  • Environmental Impact Assessment:
    An EPA report highlighted potential risks associated with nitrophenolic compounds in hydraulic fracturing operations, emphasizing the need for further investigation into their environmental persistence and toxicity .

Summary Table of Biological Activity

Activity Findings
Microbial Degradation Strains like Burkholderia sp. SJ98 can degrade 3M4NP via catechol and hydroquinone pathways.
Enzymatic Activity PnpA and PnpB are key enzymes in the degradation process with specific kinetic parameters established.
Toxicity Significant adverse effects observed in animal studies; NOEL established at 100 mg/kg/day.
Genotoxicity Mixed results; positive for chromosomal aberrations with metabolic activation.
Endocrine Disruption Alters organ weights and hormone levels in rodent models indicating potential reproductive health risks.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Methyl-3-nitrophenol with high purity?

  • Methodological Answer : Synthesis typically involves nitration of 4-methylphenol under controlled conditions. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the meta position relative to the methyl group .
  • Purification : Recrystallization from ethanol/water mixtures yields 98% purity, verified by melting point (78–81°C) and HPLC analysis .
  • Characterization : Confirm structure via NMR (¹H/¹³C), FT-IR (stretching vibrations for -NO₂ at ~1520 cm⁻¹), and mass spectrometry (MW: 153.14 g/mol) .

Q. How can researchers assess the purity of this compound for toxicity studies?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v) and UV detection at 254 nm to quantify impurities .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms purity by comparing observed melting points (78–81°C) to literature values .
  • Spectroscopy : UV-Vis absorbance at 310 nm (ε ≈ 4,500 M⁻¹cm⁻¹) ensures consistency with nitrophenol chromophores .

Q. What are the primary toxicity concerns for this compound in laboratory handling?

  • Methodological Answer :

  • Acute Exposure : Skin/eye irritation and respiratory distress are documented in nitrophenol analogs. Use PPE (gloves, goggles) and work in fume hoods .
  • Chronic Risks : Limited human data; prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) before in vivo studies .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) to convert phenolic -OH to non-volatile salts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicokinetic data for this compound?

  • Methodological Answer :

  • Data Gaps : Existing studies lack interspecies comparisons (e.g., rodent vs. human metabolism) and placental barrier penetration analysis .
  • Experimental Design : Conduct cross-species ADME studies (oral/dermal/inhalation routes) with isotope-labeled this compound (e.g., deuterated analogs) to track distribution .
  • Analytical Tools : Use LC-MS/MS to quantify metabolites (e.g., methylnitrocatechol) in biological matrices .

Q. What advanced analytical techniques are suitable for detecting this compound in environmental samples?

  • Methodological Answer :

  • Solid-Phase Microextraction (SPME) : Couple with GC-MS for trace-level detection in rainwater (LOD: 0.1 µg/L) .
  • Enzymatic Assays : Adapt 4-nitrophenol-based protocols (e.g., hydrolysis of nitrophenyl esters) with β-galactosidase, adjusting pH to 4.8 for optimal activity .
  • Isotope Dilution : Use deuterated internal standards (e.g., 4-Nitrophenol-d4) to correct matrix effects in LC-MS workflows .

Q. How do structural modifications (e.g., methyl vs. nitro group position) affect the reactivity of this compound?

  • Methodological Answer :

  • Comparative Studies : Contrast with 4-Nitrophenol (no methyl group) and 3-Nitro-2,4-dimethylphenol to evaluate electronic/steric effects:
  • Electrophilicity : Nitro group at meta position reduces resonance stabilization, increasing reactivity in nucleophilic substitutions .
  • Solubility : Methyl group enhances hydrophobicity (logP ≈ 2.1) vs. 4-Nitrophenol (logP ≈ 1.9), influencing bioavailability .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict sites for electrophilic attack .

Q. What strategies mitigate biases in literature reviews for this compound research?

  • Methodological Answer :

  • Search Protocol : Use PubMed/NTRL/TOXCENTER databases with CAS-specific queries (e.g., "2042-14-0") and MeSH terms ("nitrophenols/metabolism") to capture niche studies .
  • Bias Mitigation : Apply PRISMA guidelines to screen studies, exclude non-peer-reviewed sources, and assess risk-of-bias via ROBINS-I .
  • Data Synthesis : Use meta-analysis tools (e.g., RevMan) to reconcile conflicting toxicity endpoints (e.g., LD₅₀ variability) .

Properties

IUPAC Name

4-methyl-3-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3
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InChI Key

BQEXDUKMTVYBRK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)O)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID90879085
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Molecular Weight

153.14 g/mol
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Physical Description

Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS]
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Vapor Pressure

0.000632 [mmHg]
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CAS No.

2042-14-0, 68137-09-7
Record name 4-Methyl-3-nitrophenol
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